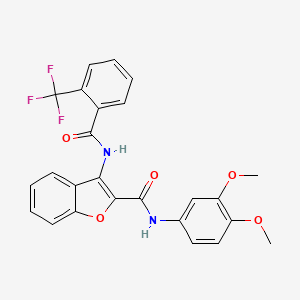![molecular formula C19H21N5O3S B2526366 N-(2,4-dimethylphenyl)-2-(1,3,7-trimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide CAS No. 852168-04-8](/img/structure/B2526366.png)
N-(2,4-dimethylphenyl)-2-(1,3,7-trimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The molecule "N-(2,4-dimethylphenyl)-2-(1,3,7-trimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide" is a complex organic compound that is likely to have biological activity given its structural similarity to other compounds with known biological activities. The molecule contains a pyrimidine ring, which is a common feature in many biologically active compounds, and various substituents that could potentially interact with biological targets.
Synthesis Analysis
The synthesis of related compounds has been described in the literature. For instance, novel 2-amino-4-oxo-5-substituted pyrrolo[2,3-d]pyrimidines were synthesized as potential inhibitors of thymidylate synthase (TS), which is a key enzyme in the synthesis of thymidine, an essential component of DNA . The synthesis involved an oxidative addition reaction using iodine, ethanol, and water, which also resulted in the deprotection of the 2-amino group. This method could potentially be adapted for the synthesis of the compound , considering the structural similarities.
Molecular Structure Analysis
The molecular structure of related compounds has been studied using various spectroscopic techniques and computational methods. For example, quantum mechanical calculations were performed on a similar molecule to understand its electronic structure, and molecular docking was used to predict its interaction with biological targets . Another study provided insight into the molecular structure and hydrogen-bonded interactions of a related anti-COVID-19 molecule . These studies suggest that the molecular structure of the compound could also be analyzed using similar methods to predict its biological activity and binding modes.
Chemical Reactions Analysis
The chemical reactivity of similar compounds has been investigated, with some showing potent inhibitory activity against human TS . The presence of a pyrimidine ring and various substituents can lead to a variety of chemical reactions, potentially making the compound a candidate for further pharmacological evaluation. The small HOMO-LUMO energy gap of a related compound indicates high chemical reactivity, which could also be expected for the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been characterized using spectroscopic methods and computational predictions. For instance, vibrational spectroscopic signatures were obtained for a dimer molecule of a related compound, and its pharmacokinetic properties were investigated . The synthesis of a series of related compounds revealed potential antibacterial agents with moderate enzyme inhibition activity . These studies suggest that the physical and chemical properties of the compound could be characterized similarly, and its pharmacological potential could be evaluated through biological assays and molecular docking studies.
Applications De Recherche Scientifique
High Glass Transition Polymers
Synthesis and Characterization of Polyamides and Polyimides : Research has explored the synthesis of new polymers, including polyamides and polyimides, featuring high glass transitions. These polymers were synthesized using monomers with triphenylamine groups, indicating the potential of complex organic compounds in creating materials with desirable thermal properties. The synthesis involved various aromatic dicarboxylic acids and tetracarboxylic dianhydrides, leading to polymers with notable solubility and inherent viscosities, highlighting their applications in materials science for high-performance polymers with excellent thermal stability and solubility characteristics (Liaw et al., 2002).
Antibacterial and Antifungal Activities
Clinical Trials of Antibacterial Combinations : The effectiveness of certain pyrimidine derivatives, when combined with other compounds, has been clinically evaluated for their antibacterial activities. Studies have demonstrated their efficacy in treating bronchopulmonary and ENT infections, showcasing the therapeutic potential of pyrimidine-based compounds in addressing bacterial infections through specific combination therapies (Etzel et al., 1976).
Antitumor and Antifolate Activities
Development of Dual Inhibitors for Cancer Therapy : Compounds with pyrimidine structures have been investigated for their dual inhibitory activities against thymidylate synthase (TS) and dihydrofolate reductase (DHFR), critical enzymes in cancer cell proliferation. These studies aim to develop effective antitumor agents by targeting key pathways in cancer cell metabolism, indicating the significance of pyrimidine derivatives in medicinal chemistry and oncology research (Gangjee et al., 2008).
Advanced Material Synthesis
Poly(amide-imide) Materials : The synthesis of new poly(amide-imide)s incorporating specific organic compounds demonstrates the applicability of complex molecules in creating polymers with unique properties. These materials are synthesized under conditions that favor high yield and inherent viscosity, suitable for applications requiring specific thermal and solubility characteristics, further emphasizing the role of pyrimidine and similar compounds in the development of advanced materials (Faghihi & Hajibeygi, 2004).
Propriétés
IUPAC Name |
N-(2,4-dimethylphenyl)-2-(1,3,7-trimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O3S/c1-10-6-7-13(11(2)8-10)22-14(25)9-28-17-15-16(20-12(3)21-17)23(4)19(27)24(5)18(15)26/h6-8H,9H2,1-5H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQMWFYQEPMEGJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NC(=NC3=C2C(=O)N(C(=O)N3C)C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

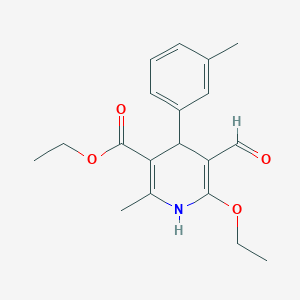
![2-[4-[[(2S)-4-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoyl]oxymethyl]phenyl]acetic acid](/img/structure/B2526284.png)
![3-(2-ethoxyethyl)-8-(4-fluorophenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2526285.png)
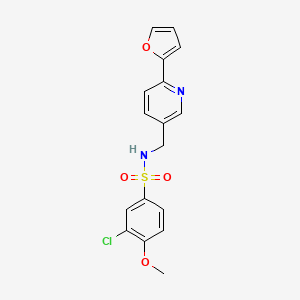

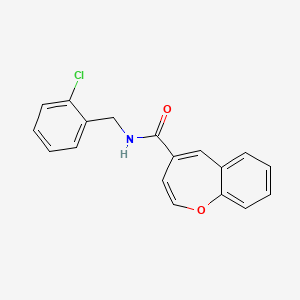
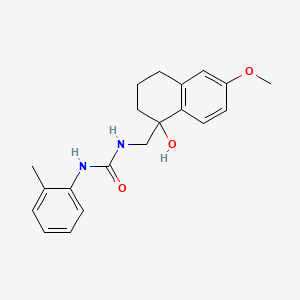
![1,3,8,8-tetramethyl-5-(3-methylthiophen-2-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B2526294.png)


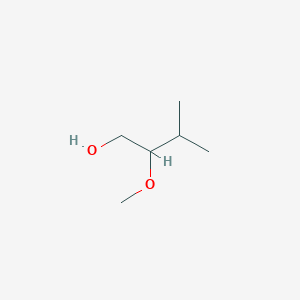

![Ethyl 3-bromopyrazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B2526303.png)
